
Ammonium 2-carboxylatopropyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthacrylate de 2-carboxylatopropyl d’ammonium est un composé chimique de formule moléculaire C8H12O4.H3N. Il s’agit d’un dérivé du méthacrylate contenant à la fois des groupes fonctionnels ammonium et carboxylate. Ce composé est reconnu pour ses propriétés uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le méthacrylate de 2-carboxylatopropyl d’ammonium peut être synthétisé par réaction de l’acide méthacrylique avec le 2-amino-2-méthyl-1-propanol en présence d’un catalyseur approprié. La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de 60-70 °C. Le produit est ensuite purifié par recristallisation ou distillation pour obtenir un composé de haute pureté.
Méthodes de production industrielle : Dans les milieux industriels, la production de méthacrylate de 2-carboxylatopropyl d’ammonium implique des réacteurs à grande échelle dans lesquels l’acide méthacrylique et le 2-amino-2-méthyl-1-propanol sont alimentés en continu dans le système. La réaction est catalysée par un acide fort, tel que l’acide sulfurique, et le produit est séparé à l’aide de colonnes de distillation. Le produit final est ensuite soumis à des mesures de contrôle qualité pour garantir sa pureté et sa cohérence.
Types de réactions :
Oxydation : Le méthacrylate de 2-carboxylatopropyl d’ammonium peut subir des réactions d’oxydation, au cours desquelles le groupe méthacrylate est oxydé pour former de l’acide méthacrylique.
Réduction : Le composé peut être réduit pour former l’alcool correspondant, le 2-carboxylatopropylméthanol.
Substitution : Le groupe ammonium peut être substitué par d’autres groupes fonctionnels, tels que des groupes alkyles ou aryles, par des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène, généralement utilisés en milieu acide.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés en conditions anhydres.
Substitution : Les nucléophiles comme les halogénoalcanes ou les halogénoarènes sont utilisés en présence d’une base, comme l’hydroxyde de sodium, pour faciliter la réaction de substitution.
Principaux produits formés :
Oxydation : Acide méthacrylique.
Réduction : 2-carboxylatopropylméthanol.
Substitution : Divers dérivés d’ammonium substitués, selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le méthacrylate de 2-carboxylatopropyl d’ammonium a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme monomère dans la synthèse de polymères et de copolymères, qui sont utilisés dans divers processus chimiques et en science des matériaux.
Biologie : Le composé est utilisé dans le développement de matériaux biocompatibles pour les dispositifs médicaux et les systèmes d’administration de médicaments.
Médecine : Il est utilisé dans la formulation de composites dentaires et d’autres matériaux biomédicaux en raison de sa biocompatibilité et de ses propriétés antimicrobiennes.
Industrie : Le méthacrylate de 2-carboxylatopropyl d’ammonium est utilisé dans la production de revêtements, d’adhésifs et de scellants, offrant une durabilité accrue et une résistance aux facteurs environnementaux.
Applications De Recherche Scientifique
Ammonium 2-carboxylatopropyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various chemical processes and materials science.
Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is used in the formulation of dental composites and other biomedical materials due to its biocompatibility and antimicrobial properties.
Industry: this compound is used in the production of coatings, adhesives, and sealants, providing enhanced durability and resistance to environmental factors.
Mécanisme D'action
Le mécanisme d’action du méthacrylate de 2-carboxylatopropyl d’ammonium implique son interaction avec les membranes biologiques et les protéines. Le groupe ammonium peut former des liaisons ioniques avec les sites chargés négativement sur les membranes cellulaires, ce qui perturbe leur intégrité et entraîne la lyse cellulaire. De plus, le groupe méthacrylate peut subir une polymérisation, formant des réseaux réticulés qui améliorent les propriétés mécaniques des matériaux.
Composés similaires :
Acide méthacrylique : Précurseur du méthacrylate de 2-carboxylatopropyl d’ammonium, utilisé dans la synthèse de divers dérivés du méthacrylate.
2-amino-2-méthyl-1-propanol : Autre précurseur, utilisé dans la synthèse du méthacrylate de 2-carboxylatopropyl d’ammonium.
2-carboxylatopropylméthanol : Forme réduite du méthacrylate de 2-carboxylatopropyl d’ammonium, utilisée dans des applications similaires.
Unicité : Le méthacrylate de 2-carboxylatopropyl d’ammonium est unique en raison de sa double fonctionnalité, combinant à la fois des groupes ammonium et carboxylate. Cette double fonctionnalité lui permet de participer à un large éventail de réactions chimiques et lui confère des propriétés améliorées, telles qu’une biocompatibilité accrue et une activité antimicrobienne, par rapport à ses composants individuels.
Comparaison Avec Des Composés Similaires
Methacrylic acid: A precursor to ammonium 2-carboxylatopropyl methacrylate, used in the synthesis of various methacrylate derivatives.
2-amino-2-methyl-1-propanol: Another precursor, used in the synthesis of this compound.
2-carboxylatopropyl methanol: A reduced form of this compound, used in similar applications.
Uniqueness: this compound is unique due to its dual functionality, combining both ammonium and carboxylate groups. This dual functionality allows it to participate in a wide range of chemical reactions and provides enhanced properties, such as improved biocompatibility and antimicrobial activity, compared to its individual components.
Propriétés
Numéro CAS |
101012-78-6 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
azane;2-methyl-3-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C8H12O4.H3N/c1-5(2)8(11)12-4-6(3)7(9)10;/h6H,1,4H2,2-3H3,(H,9,10);1H3 |
Clé InChI |
RENALCKMFGIEAM-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C(=C)C)C(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


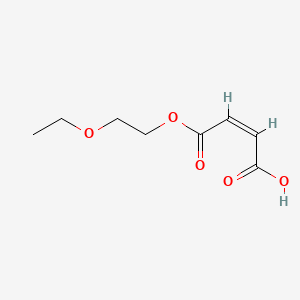
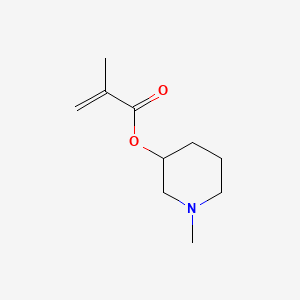
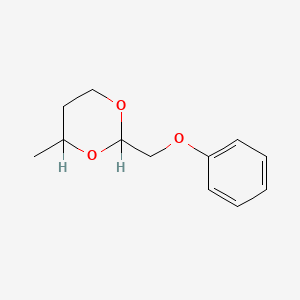


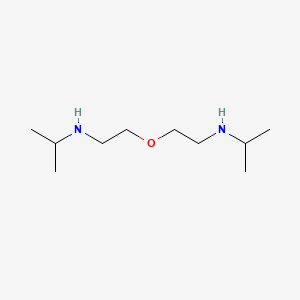

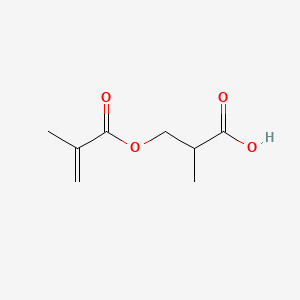
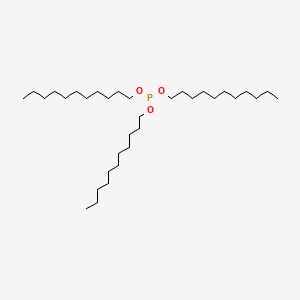

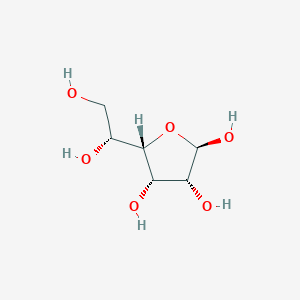
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
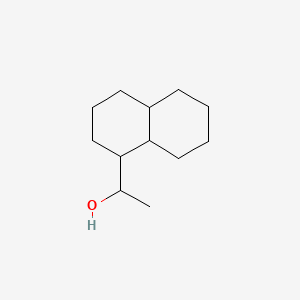
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
